molecular formula C17H11BrClN3O2 B12217591 N-(4-bromophenyl)-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-(4-bromophenyl)-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B12217591
M. Wt: 404.6 g/mol
InChI Key: QQCMWXMRFKJXKS-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of bromine and chlorine atoms attached to phenyl rings, along with a pyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzoyl chloride with 4-chlorophenylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyridazine derivative. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyridazine derivatives.

Scientific Research Applications

N-(4-bromophenyl)-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
  • N-(4-bromophenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
  • N-(4-bromophenyl)-1-(4-nitrophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Uniqueness

N-(4-bromophenyl)-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical properties. These halogen atoms influence the compound’s reactivity, stability, and potential biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H11BrClN3O2

Molecular Weight

404.6 g/mol

IUPAC Name

N-(4-bromophenyl)-1-(4-chlorophenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C17H11BrClN3O2/c18-11-1-5-13(6-2-11)20-17(24)16-15(23)9-10-22(21-16)14-7-3-12(19)4-8-14/h1-10H,(H,20,24)

InChI Key

QQCMWXMRFKJXKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)Cl)Br

Origin of Product

United States

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